Ethyl 2-(3,5-dimethylpiperidin-1-yl)propanoate
Overview
Description
Ethyl 2-(3,5-dimethylpiperidin-1-yl)propanoate is a chemical compound with the molecular formula C12H23NO2. It has a molecular weight of 213.32 g/mol .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 213.32 g/mol . The specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
Biodegradation and Fate in Environment
A study reviews the biodegradation and fate of Ethyl tert-butyl ether (ETBE) in soil and groundwater, highlighting microorganisms capable of degrading ETBE aerobically, the pathways involved, and the potential for bioaugmentation and biostimulation strategies in groundwater treatment (Thornton et al., 2020).
Electrochemical Surface Finishing and Energy Storage
Another study focuses on electrochemical technology using haloaluminate room-temperature ionic liquids (RTILs) for applications such as electroplating and energy storage, underlining the versatility and potential of ionic liquids in modern industrial applications (Tsuda, Stafford, & Hussey, 2017).
Ethylene and Ethylene Precursor Applications in Plant Biology
Research on 1-methylcyclopropene (1-MCP), an inhibitor of ethylene perception, explores its effects on fruits and vegetables, illustrating the utility of ethylene and its inhibitors in controlling ripening and senescence to improve postharvest quality (Watkins, 2006).
Sterilization of Medical Devices
Ethylene oxide (EO) sterilization is discussed as a crucial method for medical devices, emphasizing cycle design, validation, and the development of mathematical models to enhance process flexibility and safety (Mendes, Brandão, & Silva, 2007).
Alcohol Consumption Marker
A review on hair ethyl glucuronide levels highlights its role as a stable marker for detecting and quantifying alcohol consumption over long periods, demonstrating its application in forensic and clinical contexts for monitoring alcohol use (Crunelle et al., 2014).
Properties
IUPAC Name |
ethyl 2-(3,5-dimethylpiperidin-1-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-5-15-12(14)11(4)13-7-9(2)6-10(3)8-13/h9-11H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPWKIBAQQJFLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1CC(CC(C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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